molecular formula C10H22N2O B1454048 2-(4-Methoxypiperidin-1-yl)-2-methylpropan-1-amine CAS No. 1096833-30-5

2-(4-Methoxypiperidin-1-yl)-2-methylpropan-1-amine

Cat. No.: B1454048
CAS No.: 1096833-30-5
M. Wt: 186.29 g/mol
InChI Key: GHVLLRIIFHCHJU-UHFFFAOYSA-N
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Description

2-(4-Methoxypiperidin-1-yl)-2-methylpropan-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypiperidin-1-yl)-2-methylpropan-1-amine typically involves the reaction of 4-methoxypiperidine with 2-methylpropan-1-amine under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained in high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypiperidin-1-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

2-(4-Methoxypiperidin-1-yl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxypiperidin-1-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

2-(4-Methoxypiperidin-1-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(4-methoxypiperidin-1-yl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-10(2,8-11)12-6-4-9(13-3)5-7-12/h9H,4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVLLRIIFHCHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)N1CCC(CC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methoxypiperidin-1-yl)-2-methylpropan-1-amine
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2-(4-Methoxypiperidin-1-yl)-2-methylpropan-1-amine
Reactant of Route 3
2-(4-Methoxypiperidin-1-yl)-2-methylpropan-1-amine
Reactant of Route 4
2-(4-Methoxypiperidin-1-yl)-2-methylpropan-1-amine
Reactant of Route 5
2-(4-Methoxypiperidin-1-yl)-2-methylpropan-1-amine
Reactant of Route 6
2-(4-Methoxypiperidin-1-yl)-2-methylpropan-1-amine

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